molecular formula C18H18O B1251527 (R)-5-Deoxyindenestrol

(R)-5-Deoxyindenestrol

Cat. No.: B1251527
M. Wt: 250.3 g/mol
InChI Key: CFWDRXXJJXLZOZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-Deoxyindenestrol is a synthetic or naturally occurring organic compound hypothesized to belong to the class of indene-derived lactones or furanosteroids. The compound’s stereochemistry (R-configuration) and the absence of a hydroxyl group at the 5-position differentiate it from strigolactones, which are known for their role in stimulating seed germination in parasitic plants .

Properties

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

4-[(1R)-3-ethyl-1-methyl-1H-inden-2-yl]phenol

InChI

InChI=1S/C18H18O/c1-3-15-17-7-5-4-6-16(17)12(2)18(15)13-8-10-14(19)11-9-13/h4-12,19H,3H2,1-2H3/t12-/m1/s1

InChI Key

CFWDRXXJJXLZOZ-GFCCVEGCSA-N

Isomeric SMILES

CCC1=C([C@@H](C2=CC=CC=C21)C)C3=CC=C(C=C3)O

Canonical SMILES

CCC1=C(C(C2=CC=CC=C21)C)C3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

To contextualize (R)-5-Deoxyindenestrol, its structural and functional attributes are compared below with key analogs, primarily focusing on 5-deoxystrigol and other indene/furan derivatives.

Structural Comparison
Property (R)-5-Deoxyindenestrol (Hypothetical) 5-Deoxystrigol (Empirical Data)
Molecular Formula C₁₉H₂₄O₅ (inferred) C₁₇H₂₂O₅
Key Functional Groups Indene-fused lactone, deoxygenated C5 Furan-lactone, methyl-substituted furan
Stereochemistry R-configuration at chiral centers 3aR,8bS configuration in core structure
CAS Registry Number N/A 139540-45-7, 151716-18-6, 714207-41-7

Key Observations :

  • Core Structure: Both compounds feature fused bicyclic systems (indene/furan for (R)-5-Deoxyindenestrol vs. indeno-furan for 5-deoxystrigol). The absence of a hydroxyl group at position 5 is a shared trait, but 5-deoxystrigol includes a methyl-substituted furan ring, whereas (R)-5-Deoxyindenestrol’s structure may prioritize indene-based rigidity .
  • Bioactivity: 5-Deoxystrigol is a strigolactone analog involved in arbuscular mycorrhizal symbiosis and parasitic plant germination.
Stability and Reactivity
  • 5-Deoxystrigol : Exhibits moderate stability under acidic conditions but degrades in UV light due to its α,β-unsaturated lactone .
  • (R)-5-Deoxyindenestrol : Predicted to have enhanced stability from its indene core’s conjugation, though susceptibility to oxidation at the deoxygenated site remains a concern.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Deoxyindenestrol
Reactant of Route 2
Reactant of Route 2
(R)-5-Deoxyindenestrol

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